molecular formula C13H22O2 B15175052 Cyclooct-4-en-1-yl valerate CAS No. 93964-69-3

Cyclooct-4-en-1-yl valerate

Cat. No.: B15175052
CAS No.: 93964-69-3
M. Wt: 210.31 g/mol
InChI Key: WIJXCQOLWPIWPZ-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-4-en-1-yl valerate can be synthesized through esterification reactions. One common method involves the reaction of cyclooct-4-en-1-ol with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cyclooct-4-en-1-yl valerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclooct-4-en-1-yl carboxylic acid.

    Reduction: Formation of cyclooct-4-en-1-yl alcohol.

    Substitution: Formation of various substituted cyclooctene derivatives.

Mechanism of Action

The mechanism of action of cyclooct-4-en-1-yl valerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid and cyclooct-4-en-1-ol, which can further participate in various biochemical pathways. The unsaturated cyclooctene ring allows for additional chemical modifications, enhancing its versatility in different applications .

Comparison with Similar Compounds

Cyclooct-4-en-1-yl valerate can be compared with other cyclooctene derivatives:

    Cyclooct-4-en-1-yl acetate: Similar structure but with an acetate ester group.

    Cyclooct-4-en-1-yl butyrate: Contains a butyrate ester group instead of valerate.

    Cyclooct-4-en-1-yl propionate: Features a propionate ester group.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other cyclooctene derivatives .

Properties

CAS No.

93964-69-3

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] pentanoate

InChI

InChI=1S/C13H22O2/c1-2-3-11-13(14)15-12-9-7-5-4-6-8-10-12/h4-5,12H,2-3,6-11H2,1H3/b5-4-

InChI Key

WIJXCQOLWPIWPZ-PLNGDYQASA-N

Isomeric SMILES

CCCCC(=O)OC1CCC/C=C\CC1

Canonical SMILES

CCCCC(=O)OC1CCCC=CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.